molecular formula C12H16N2O4 B7894707 Tert-butyl 3-nitrobenzylcarbamate

Tert-butyl 3-nitrobenzylcarbamate

Cat. No. B7894707
M. Wt: 252.27 g/mol
InChI Key: BHCSGBFZQTZELO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carbamates typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The tert-butyl group can be attached to proteins at single cysteines by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate .


Chemical Reactions Analysis

Tert-butyl carbamates are stable towards most nucleophiles and bases . They can be deprotonated with a strong base to give the alkoxide . The tert-butyl group can be removed under acidic conditions .

Future Directions

The use of tert-butyl groups as probes for NMR studies of macromolecular complexes represents a promising future direction . This approach provides a powerful means to study large biomolecular assemblies of limited stability and/or solubility .

properties

IUPAC Name

tert-butyl N-[(3-nitrophenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-5-4-6-10(7-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCSGBFZQTZELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-nitrobenzylcarbamate

Synthesis routes and methods

Procedure details

To a suspension of 4-nitrobenzylamine hydrochloride (10.3 g, 54.7 mmol) and triethylamine (11.1 g, 109 mmol) in dichloromethane (75 mL) was added a solution of di-tert-butyldicarbonate (15.5 g, 71.1 mmol) in dichloromethane (25 L). After stirring overnight at room temperature, the reaction was washed with 10k citric acid (2×250 mL), dried over magnesium sulfate, filtered, and the solvent removed under reduced pressure. The residue was recrystallized from ethyl acetate/hexanes to afford the 13.80 g of the title compound. (100%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
25 L
Type
solvent
Reaction Step Two

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